1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
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Overview
Description
“1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” is a chemical compound with the molecular formula C10H7F3N2O . It has a molecular weight of 228.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” and its derivatives has been reported in several studies . A regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles), is described . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis while the 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of “1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” is characterized by a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .
Physical And Chemical Properties Analysis
As mentioned earlier, “1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” is a solid compound . It has a molecular weight of 228.17 . The compound should be stored in a sealed and dry environment at room temperature .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds. Therefore, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol could potentially be used in the development of new pharmaceuticals .
Antifungal Activity
Compounds similar to 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have shown antifungal activities . Therefore, this compound could potentially be used in the development of new antifungal agents .
Inhibition of PI3Ks
PI3Ks are a type of lipid kinase involved in various cellular processes. Some compounds containing the trifluoromethyl group have been found to inhibit PI3Ks . Therefore, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol could potentially be used in research related to PI3Ks .
Synthesis of Other Compounds
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol could potentially be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Development of Pesticides
Compounds similar to 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have been used in the development of pesticides . Therefore, this compound could potentially be used in the development of new pesticides .
Research on Mitochondrial Function
Compounds similar to 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have been used in research on mitochondrial function . Therefore, this compound could potentially be used in such research .
Future Directions
The future directions for the study of “1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” could involve exploring its potential applications in various fields such as medicinal chemistry, material chemistry, and organic light-emitting diodes . Further studies could also focus on understanding its mechanism of action and safety profile.
properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCWJNLQJDKCMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357243 |
Source
|
Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
CAS RN |
119868-24-5 |
Source
|
Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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